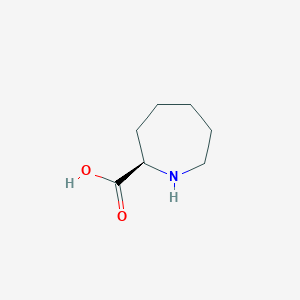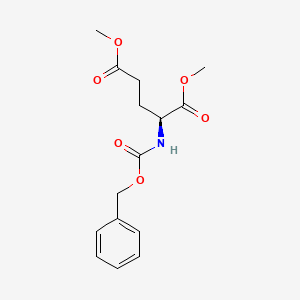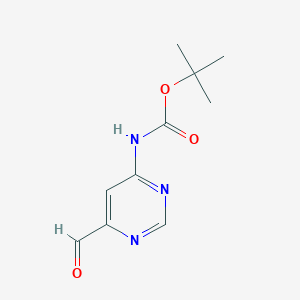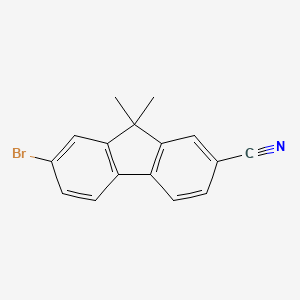
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile
描述
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C16H12BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a nitrile group attached to the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile typically involves the bromination of 9,9-dimethylfluorene followed by the introduction of a nitrile group. One common method includes the following steps:
Bromination: 9,9-dimethylfluorene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.
Nitrile Introduction: The brominated intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the nitrile group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be formed.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Reduction Products: Reduction can yield fluorenylamines or other reduced forms.
科学研究应用
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of new materials with specific electronic properties.
Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.
作用机制
The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The bromine and nitrile groups can influence the compound’s electron affinity and mobility, making it suitable for use in electronic devices.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has two bromine atoms and is used in similar applications.
9,9-Dimethyl-9H-fluorene-2-carbonitrile: Lacks the bromine atom but has the nitrile group, making it less reactive in substitution reactions.
2-Bromo-9,9-dimethylfluorene: Contains a single bromine atom but no nitrile group, used in different contexts.
Uniqueness
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a balance of reactivity and electronic properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.
属性
IUPAC Name |
7-bromo-9,9-dimethylfluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYZTWZUOOWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


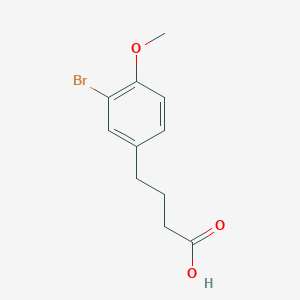

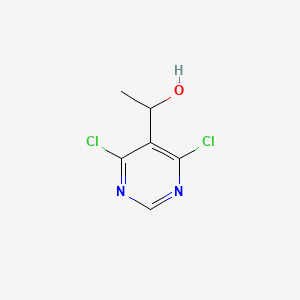

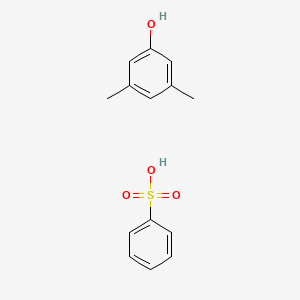
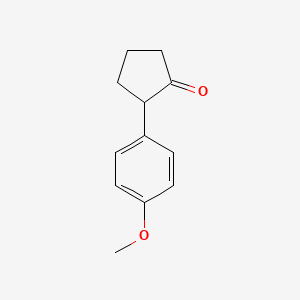
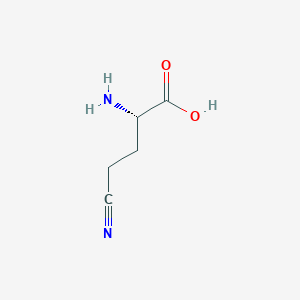

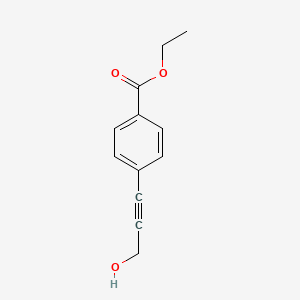
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)
